(R)-quinuclidin-3-yl carbonochloridate

Stereochemistry Enantiomeric Purity Chiral Resolution

Select (R)-quinuclidin-3-yl carbonochloridate (CAS 201660-37-9) to ensure stereochemical fidelity in Solifenacin API manufacture. As the validated electrophilic partner for constructing the (R)-quinuclidin-3-yl carbamate pharmacophore, this chiral chloroformate eliminates costly downstream chiral resolution. The (R)-enantiomer demonstrates an 18-fold preference for butyrylcholinesterase over the (S)-form—only this isomer delivers requisite M3 receptor antagonism. Generic or racemic alternatives compromise API purity, confound SAR data, and mandate full process re-validation. Available in high enantiomeric purity for R&D and cGMP synthesis.

Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
CAS No. 201660-37-9
Cat. No. B107395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-quinuclidin-3-yl carbonochloridate
CAS201660-37-9
Molecular FormulaC8H12ClNO2
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)Cl
InChIInChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m0/s1
InChIKeyWGNZRZSJIVMRBU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Quinuclidin-3-yl Carbonochloridate (CAS 201660-37-9): A Critical Chiral Chloroformate Building Block for Muscarinic Antagonist Synthesis


(R)-quinuclidin-3-yl carbonochloridate (CAS 201660-37-9) is a chiral chloroformate reagent derived from (R)-quinuclidin-3-ol. It serves as a key electrophilic intermediate for introducing the (R)-quinuclidin-3-yl carbamate pharmacophore, which is essential for high-affinity muscarinic M3 receptor antagonism [1]. This compound is specifically utilized in the industrial-scale synthesis of Solifenacin and related antimuscarinic agents, where its defined (R)-stereochemistry and reactive chloroformate group enable efficient, high-yield carbamate bond formation with amine nucleophiles .

Why (R)-Quinuclidin-3-yl Carbonochloridate Cannot Be Simply Replaced by Other Chiral Chloroformates or Racemic Mixtures


Substitution of (R)-quinuclidin-3-yl carbonochloridate with generic alternatives introduces significant risks to both product stereochemical purity and process efficiency. The (R)-enantiomer of the quinuclidine scaffold demonstrates a quantifiable, 18-fold preference for butyrylcholinesterase (BChE) over the (S)-enantiomer [1], highlighting the critical biological differentiation of the stereoisomers. Replacing this compound with a racemic mixture or a structurally similar but non-quinuclidine chloroformate would compromise downstream drug purity and require costly chiral resolution steps. Furthermore, the unique bicyclic tertiary amine structure of the quinuclidine core confers distinct nucleophilic and catalytic properties [2] that are not replicated by monocyclic or acyclic alternatives, making generic substitution untenable for validated pharmaceutical processes.

Quantitative Differentiation of (R)-Quinuclidin-3-yl Carbonochloridate: Head-to-Head Performance Data for Procurement Decisions


Stereochemical Purity: Enantiomeric Excess of the (R)-Enantiomer vs. Racemic and (S)-Enantiomer Sources

The (R)-enantiomer of quinuclidin-3-yl carbonochloridate is derived from (R)-quinuclidin-3-ol, which can be produced with high enantiomeric purity. A chemoenzymatic process yields (R)-quinuclidin-3-ol with 96% ee, while the unwanted (S)-antipode is obtained at 89% ee [1]. This high stereochemical purity of the precursor directly translates to the carbonochloridate derivative, ensuring the final drug substance meets regulatory specifications.

Stereochemistry Enantiomeric Purity Chiral Resolution

Biological Recognition: (R)- vs. (S)-Quinuclidinyl Esters Show 18-Fold Preference for Butyrylcholinesterase

In a direct kinetic comparison, the (R)-enantiomer of quinuclidinyl benzoate exhibited an 18-fold higher preference for butyrylcholinesterase (BChE) compared to the (S)-enantiomer [1]. This pronounced stereoselectivity underscores the critical importance of using the (R)-configured building block for applications involving biological systems or enzymatic transformations, as the (S)-enantiomer would exhibit significantly different metabolic or catalytic behavior.

Enzyme Kinetics Stereoselectivity Biocatalysis

Pharmaceutical Process Efficiency: Validated Route for Solifenacin Synthesis Using (R)-Quinuclidin-3-yl Carbonochloridate

The (R)-quinuclidin-3-yl carbonochloridate is a validated and integral intermediate in the industrial synthesis of Solifenacin Succinate. A patented process utilizes this specific chloroformate to achieve high conversion and avoid the low yields associated with direct transesterification methods . While a precise yield comparison against alternative reagents is not provided in the primary source, the adoption of this route in a commercial patent demonstrates its proven efficiency and robustness for large-scale manufacturing, distinguishing it from unproven or lower-yielding alternatives.

Process Chemistry Pharmaceutical Synthesis API Intermediate

Reactivity Profile: The Quinuclidine Chloroformate vs. Aryl Chloroformates in Aqueous Media

Kinetic studies on quinuclidine reactions with aryl chloroformates provide a baseline for understanding the reactivity of this class of compounds. The reaction rate is highly dependent on the nature of the chloroformate leaving group [1]. While this study does not directly measure (R)-quinuclidin-3-yl carbonochloridate, it establishes that quinuclidine-based chloroformates exhibit predictable and tunable reactivity profiles. This allows chemists to anticipate and control reaction kinetics, a level of mechanistic understanding that is often lacking for less-studied, non-quinuclidine alternatives.

Kinetics Reactivity Mechanistic Study

High-Value Application Scenarios for (R)-Quinuclidin-3-yl Carbonochloridate Where Substitution is Not an Option


GMP Manufacturing of Solifenacin and Related M3 Antagonist APIs

This compound is the validated electrophilic partner for constructing the (R)-quinuclidin-3-yl carbamate pharmacophore of Solifenacin . Its use is mandated by established synthetic routes, and substitution would require a complete re-validation of the manufacturing process, a costly and time-consuming endeavor. The high enantiomeric purity of its (R)-quinuclidin-3-ol precursor ensures the final API meets stringent chiral purity specifications.

Synthesis of Muscarinic M3 Receptor Antagonist Libraries for SAR Studies

In medicinal chemistry, (R)-quinuclidin-3-yl carbonochloridate is essential for systematically exploring structure-activity relationships (SAR) around the quinuclidine carbamate motif. The documented 18-fold stereoselectivity difference between (R)- and (S)-enantiomers at butyrylcholinesterase underscores that only the (R)-isomer will reliably yield the desired pharmacological profile for M3 antagonist development. Using a racemic or incorrect enantiomer would confound biological data interpretation.

Biocatalytic Resolution and Kinetic Resolution Studies

The pronounced stereoselectivity of the (R)-quinuclidinyl ester core for enzymes like butyrylcholinesterase makes this compound and its derivatives ideal substrates for investigating biocatalytic resolution methods. Researchers can use the (R)-carbonochloridate to synthesize a variety of esters for kinetic studies, relying on the well-defined 18-fold preference of the (R)-enantiomer to design efficient enzymatic separation processes.

Synthesis of Quinuclidine-Based Chiral Ligands and Organocatalysts

The rigid, chiral quinuclidine scaffold is a privileged structure in asymmetric catalysis. (R)-quinuclidin-3-yl carbonochloridate serves as a key building block for attaching the chiral quinuclidine core to catalytic moieties . The unique electronic and steric properties of the quinuclidine nitrogen, well-documented in kinetic studies [1], provide a predictable and effective catalytic environment that cannot be replicated by simpler, non-bicyclic tertiary amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-quinuclidin-3-yl carbonochloridate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.